molecular formula C11H14ClNO2 B1374290 Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride CAS No. 1014645-87-4

Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride

Cat. No.: B1374290
CAS No.: 1014645-87-4
M. Wt: 227.69 g/mol
InChI Key: SZUAJCIGBDCCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride involves several steps. One common method includes the reaction of 4-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a catalyst to form the ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Methyl 4-(1-aminocyclopropyl)benzoate

Uniqueness

Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature enhances its reactivity and binding affinity, making it valuable in various research applications .

Properties

IUPAC Name

methyl 4-(1-aminocyclopropyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUAJCIGBDCCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Reactant of Route 2
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.